molecular formula C9H10FNO3 B8490511 4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide

4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide

Cat. No.: B8490511
M. Wt: 199.18 g/mol
InChI Key: NBZAMFFDANWXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H10FNO3/c1-11(14-2)9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,1-2H3

InChI Key

NBZAMFFDANWXJV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)F)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 5 L four necked round bottom flask was added 3-hydroxy-4-fluorobenzoic acid (100 g, 0.64 mol) and CH2Cl2 (2.3 L). Triethylamine (107 mL, 0.768 mol) was then added to the suspension. The solution was cooled to 78° C., and EDCI (184.2 g, 0.961 mol) was added portion wise followed by the addition of N,O-dimethylhydroxyamine hydrochloride (93.6 g, 0.96 mol). The reaction mixture was stirred at −78° C. for 1 h and then allowed to warm to 0° C. over a period of 2 h. The reaction mixture was transferred to a separatory funnel and washed water (2×1.2 L). The organic portion was dried over Na2SO4, filtered and concentrated in vacuo to give 4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide as a white solid (94.4 g, 74%).
[Compound]
Name
four
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step Two
Name
Quantity
184.2 g
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
93.6 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-3-hydroxybenzoic acid (1.49 g, 9.55 mmol) in DCM (40 mL) was added TEA (1.2 mL, 8.61 mmol) followed by N,O-dimethylhydroxylamine hydrochloride (1.12 g, 11.5 mmol). The reaction mixture was stirred at room temperature for 3 h, then diluted with DCM, washed with water twice, dried over Na2SO4, filtered and concentrated to yield 4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide as a colorless oil (1.90 g, 100% yield). LCMS: RT=0.89 min [M+H] 200.10 (Phenomenex Luna C18 column, 4.6×30 mm eluting with 10-90% MeOH/H2O over 2 minutes containing 0.1% TFA; 5 mL/min, monitoring at 220 nm).
Quantity
1.49 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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